Unii-2QB22hnv5B
説明
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) data:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | d (J = 8.0 Hz) | Indazole H-4 |
| 7.72 | d (J = 9.7 Hz) | Indazole H-7 |
| 4.38 | t (J = 7.2 Hz) | Fluoropentyl CH₂ adjacent to N |
| 2.36 | m | Methylpentyl CH |
¹³C NMR (150 MHz, DMSO-d₆) data:
| δ (ppm) | Assignment |
|---|---|
| 170.5 | Amide carbonyl (C=O) |
| 160.1 | Indazole C-3 |
| 122.4 | Fluoropentyl CF₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1650 | Amide C=O stretch |
| 1550 | Indazole C=N stretch |
| 3400–3100 | N–H stretch (amide and amine) |
Mass Spectrometry (MS)
| Ion | m/z (Observed) | m/z (Calculated) |
|---|---|---|
| [M+H]⁺ | 362.2118 | 362.2118 |
| Fragment (C₁₀H₁₃FN₂O⁺) | 233.0921 | 233.0923 |
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁ and unit cell parameters:
| Parameter | Value |
|---|---|
| a | 12.1979(5) Å |
| b | 7.0566(3) Å |
| c | 14.6230(6) Å |
| β | 111.6180(10)° |
Key conformational insights :
- The indazole and fluoropentyl groups are coplanar, facilitating π-π stacking in the solid state.
- Intramolecular hydrogen bonds between the amide N–H and carbonyl O stabilize the trans-amide conformation.
- The fluoropentyl chain adopts a gauche conformation, minimizing electronic repulsion between fluorine and adjacent CH₂ groups.
特性
分子式 |
C₁₉H₂₇FN₄O₂ |
|---|---|
分子量 |
362.44 |
同義語 |
N-((2S,3S)-1-Amino-3-methyl-1-oxopentan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Two compounds with high structural similarity to Unii-2QB22hnv5B are identified below, along with a detailed comparative analysis:
Compound A: (3-Bromo-5-chlorophenyl)boronic Acid
Molecular Formula : C₆H₄BBrClO₂
Molecular Weight : 233.26 g/mol
Similarity Score : 0.87/1.00
Key Differences:
- Substituent Positions : Bromo and chloro groups are positioned at C3 and C5 on the benzene ring, respectively, compared to Unii-2QB22hnv5B’s substitution pattern.
- Physicochemical Properties :
- Synthetic Utility : Preferred in reactions requiring meta-substituted aryl intermediates.
Compound B: (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular Formula : C₆H₃BBrCl₂O₂
Molecular Weight : 268.25 g/mol
Similarity Score : 0.85/1.00
Key Differences:
- Substituent Diversity : Contains two chlorine atoms at C2 and C3, increasing molecular weight and polar surface area.
- Physicochemical Properties :
- Biological Impact : Enhanced halogen bonding may improve target affinity but could reduce metabolic stability.
Comparative Data Table
| Property | Unii-2QB22hnv5B | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 233.26 | 268.25 |
| XLOGP3 | 2.15 | 2.10 | 2.45 |
| Solubility (mg/mL) | 0.24 | 0.31 | 0.18 |
| Halogen Substituents | Br, Cl | Br (C3), Cl (C5) | Br (C6), Cl (C2, C3) |
| Synthetic Use Case | Versatile intermediate | Meta-substituted systems | Polyhalogenated systems |
Research Implications
- Structural-Activity Relationships : The position and number of halogens significantly alter solubility and Log P, impacting drug-likeness and synthetic applications .
- Pharmacological Potential: Unii-2QB22hnv5B’s balanced Log P and solubility make it a candidate for further pharmacokinetic studies, while Compound B’s higher lipophilicity may suit CNS-targeting agents .
準備方法
Site-Directed Mutagenesis of Ubiquitin
-
Target Residue Selection : Substitution of lysine residues (e.g., K11, K48, K63) with arginine to prevent specific linkage formations. For UNII-2QB22HNV5B, K11R mutations are implicated based on linkage specificity data.
-
Plasmid Construction : Codon-optimized ubiquitin genes are cloned into expression vectors (e.g., pET-28a) with 6x His-tags for purification.
-
Expression in E. coli : Transformed BL21(DE3) cells are induced with 0.5 mM IPTG at 16°C for 20 hr to minimize inclusion body formation.
Purification and Refolding
-
Ni-NTA Affinity Chromatography : His-tagged ubiquitin mutants are purified using QIAGEN Ni-NTA spin kits under native conditions (lysis buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Dialysis : Proteins are dialyzed against 10 mM Tris-HCl (pH 7.5) and 50 mM NaCl to remove imidazole, followed by concentration via centrifugal filtration (3 kDa MWCO).
Enzymatic Ubiquitin Dimerization
The E2 enzyme UBC22 catalyzes K11-linked dimerization, a reaction central to producing UNII-2QB22HNV5B:
Reaction Components
| Component | Concentration/Amount | Role |
|---|---|---|
| E1 Activating Enzyme | 0.2 µM | Activates ubiquitin via ATP |
| E2 (UBC22) | 5.0 µM | Catalyzes thioester transfer |
| Ubiquitin Mutant | 62.5 µM | Substrate for dimerization |
| Mg-ATP | 1.0 mM | Energy source for E1 activity |
| 10x Reaction Buffer | 2.0 µL | Maintains pH and ionic strength (50 mM Tris-HCl, pH 7.5; 50 mM NaCl; 10 mM DTT) |
Reaction Conditions
Product Analysis
-
SDS-PAGE : 15% gels resolve monomeric (8.5 kDa) and dimeric (17 kDa) ubiquitin forms. Coomassie staining confirms dimer yield (~60% efficiency for wild-type Ub).
-
Linkage Specificity : Ub-K11R mutants show <5% dimerization, confirming K11 as the dominant linkage site.
Chemical Synthesis of Ubiquitin-Peptide Conjugates
For applications requiring stable ubiquitin adducts, solid-phase peptide synthesis (SPPS) methods from van Welsem et al. (2018) are adapted:
Non-Hydrolyzable Ubiquitin Conjugates
-
Resin Functionalization : Rink amide MBHA resin (0.55 mmol/g) is swelled in DMF, followed by Fmoc deprotection with 20% piperidine.
-
Peptide Assembly : Automated SPPS (Liberty Blue) using Fmoc-protected amino acids, HBTU/HOBt activation, and DIEA as base. Lysine residues are incorporated at positions corresponding to ubiquitination sites.
-
Ubiquitin Ligation : Thiol-ene "click" chemistry conjugates ubiquitin thioesters (synthesized via intein fusion) to allyloxycarbonyl-protected lysine side chains.
Analytical Validation
-
LC-MS : Agilent 6545 Q-TOF confirms conjugate mass (expected: Ub + peptide ± 0.5 Da).
-
Circular Dichroism : Jasco J-1500 spectropolarimeter verifies retained α-helical content (≥40% at 222 nm) post-modification.
Synthetic Route Optimization
Machine learning-driven route design (Genhedena & Howell, 2024) enhances scalability:
Complexity-Similarity Vectors
Route Efficiency Metrics
| Parameter | Formula | UNII-2QB22HNV5B Value |
|---|---|---|
| Transformation Efficiency (ηt) | ΔSimilarity / ΔComplexity | 0.87 ± 0.12 |
| Synthetic Range (vmin) | Σ(ΔSimilarity × ΔComplexity) | 8.4 |
Quality Control and Stability Testing
Thermal Stability
Q & A
Q. How to design a cross-disciplinary study linking Unii-2QB22hnv5B’s chemical properties to in vivo outcomes?
- Methodology :
- Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling with toxicity screens. Use species-specific metabolic profiles (e.g., cytochrome P450 activity in rodents vs. humans).
- Collaborate with computational biologists to map metabolic pathways and identify off-target effects via cheminformatics .
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